molecular formula C11H13ClN2O B3154640 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 78056-57-2

1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B3154640
CAS RN: 78056-57-2
M. Wt: 224.68 g/mol
InChI Key: ADVMORYKIYDWOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Imidazole is a pentacyclic structure with 03 carbons and 02 nitrogens located at 1, 3-position2.


Chemical Reactions of Imidazole
Imidazole is a base and an excellent nucleophile. It easily undergoes electrophilic substitution reactions at the –NH nitrogen2.


Safety And Hazards

Like many organic compounds, imidazole should be handled carefully. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled5.


Future Directions

The field of imidazole chemistry is very active, with new synthetic methods and applications being discovered regularly. For example, imidazole-based compounds are being explored for use in materials science, medicine, and as catalysts1.


Please note that the information provided here is general and may not apply directly to “1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one”. For a comprehensive analysis of this specific compound, further research in scientific literature or consultation with a chemist may be necessary.


properties

IUPAC Name

1-(3-chloropropyl)-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVMORYKIYDWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one

Synthesis routes and methods I

Procedure details

To a stirred mixture of 47 parts of 1,3-dihydro-1-methyl-2H-benzimidazol-2-one, 5 parts of N,N,N-triethylbenzenemethanaminium chloride and 375 parts of a sodium hydroxide solution 50% are added 96 parts of 1-bromo-3-chloropropane at 60° C. The whole is heated to 70° C. and stirring is continued for 1 hour at 70° C. The reaction mixture is poured onto crushed ice and the product is extracted with methylbenzene. The extract is washed with water, dried, filtered and evaporated, yielding 80 parts of 1-(3-chloropropyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-one as an oily residue.
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Synthesis routes and methods II

Procedure details

A mixture of 1-methyl-1H-benzo[d]imidazol-2(3H)-one (2 g, 13.5 mmol, 1 equiv), 1-bromo-3-chloropropane (3.98 ml, 40.5 mmol, 3 equiv), and potassium carbonate (2.79 g, 20.25 mmol, 1.5 equiv) in N,N-dimethylformamide was heated at 65° C. for 16 h. The reaction was cooled to ambient temperature and diluted with ethyl acetate. After being washed with water and brine, the organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The resulting residue was purified using the Biotage chromatography system (SNAP 100 g cartridge, Rf=0.6, gradient—10%-50% ethyl acetate/hexanes) to afford 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one as a clear oil (2.57 g, 85%); 1H NMR (400 MHz, DMSO-d6): δ 2.05-2.12 (m, 1H); 2.14-2.21 (m, 1H); 3.32 (s, 3H); 3.53 (t, 1H, J=6.8 and 6.4 Hz); 3.66 (t, 1H, J=6.4 Hz); 3.92-3.97 (m, 2H); 7.05-7.09 (m, 2H); 7.12-7.16 (m, 1H); 7.17-7.21 (m, 1H); MS for C11H13ClN2O m/z 226.07 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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